![molecular formula C20H13FN4O2 B4839891 N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide
Overview
Description
N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide, commonly known as FOI, is a chemical compound that has recently gained attention in the field of scientific research. FOI is a heterocyclic organic compound that belongs to the family of oxadiazoles. It has been found to exhibit a wide range of biological activities, making it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of FOI is not fully understood. However, it has been proposed that FOI may exert its biological effects by inhibiting certain enzymes or proteins in the body. FOI has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
FOI has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities. FOI has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
FOI has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. FOI also exhibits a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, FOI has certain limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on FOI. One potential application is in the development of new anti-cancer drugs. FOI has been shown to exhibit potent anti-cancer activity, and further research could lead to the development of more effective and targeted cancer therapies. Additionally, FOI could be further studied for its potential as a fluorescent probe for the detection of metal ions. Finally, more research is needed to fully understand the mechanism of action of FOI and its potential applications in various fields of scientific research.
Scientific Research Applications
FOI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-tubercular activities. FOI has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-15(2-6-16)20-24-18(25-27-20)13-3-7-17(8-4-13)23-19(26)14-9-11-22-12-10-14/h1-12H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEOHILWJLTPNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)F)NC(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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